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Compound of Interest

(s)-2-Amino-2-(4-
Compound Name:
chlorophenyl)acetic acid

cat. No.: B1299982

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of
(S)-4-chlorophenylglycine, a key chiral intermediate in pharmaceutical synthesis. Due to the
limited availability of public spectroscopic data for the pure (S)-enantiomer, this guide utilizes
data for the racemic mixture, DL-4-chlorophenylglycine, as a close proxy. This information is
valuable for the characterization and quality control of this important molecule in research and
drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for DL-4-chlorophenylglycine,
which is expected to be nearly identical to that of (S)-4-chlorophenylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for DL-4-Chlorophenylglycine
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.4 d 2H Ar-H (ortho to CI)
~7.3 d 2H Ar-H (meta to ClI)
~5.1 S 1H a-H
Broad Signal S 3H -NHs*
Variable S 1H -COOH

Note: The exact chemical shifts of the amine and carboxylic acid protons are highly dependent
on the solvent and concentration.

Table 2: 13C NMR Spectroscopic Data for DL-4-Chlorophenylglycine

Chemical Shift (6) ppm Assignment
~170-175 C=0

~135 Ar-C (ipso, C-Cl)
~132 Ar-C (ipso, C-CH)
~129 Ar-CH (ortho to Cl)
~128 Ar-CH (meta to CI)
~55 a-C

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for DL-4-Chlorophenylglycine
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Wavenumber (cm~?)

Intensity

Assignment

O-H stretch (Carboxylic Acid),

3400-2500 Strong, Broad ]

N-H stretch (Amine)
~3050 Medium Aromatic C-H stretch
~2950 Medium Aliphatic C-H stretch
~1700 Strong C=0 stretch (Carboxylic Acid)
~1600, ~1490 Medium Aromatic C=C stretch
~1200 Medium C-O stretch

p-substituted benzene C-H
~820 Strong

bend (out-of-plane)
~750 Medium C-Cl stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for DL-4-Chlorophenylglycine

m/z Relative Intensity (%) Assignment

[M]* (Molecular ion peak with
185/187 100/33 , _

isotopic pattern for Cl)
140/142 Variable [M - COOH]*
111/113 Variable [C7He&CIT

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A solution of (S)-4-chlorophenylglycine is prepared by dissolving approximately 10-20 mg of the
sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-de or D20 with a pH
adjustment). The solution is transferred to a 5 mm NMR tube. *H and 13C NMR spectra are
recorded on a spectrometer operating at a field strength of 300 MHz or higher. For tH NMR, 16-
32 scans are typically acquired with a relaxation delay of 1-2 seconds. For 3C NMR, a larger
number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise
ratio, with a relaxation delay of 2-5 seconds. Chemical shifts are referenced to an internal
standard, such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

For solid-state IR analysis, a small amount of (S)-4-chlorophenylglycine (1-2 mg) is finely
ground with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and
pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent,
depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to
evaporate. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer, typically over the range of 4000-400 cm~1. A background spectrum of the empty
sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer equipped with an appropriate ionization
source, such as electrospray ionization (ESI) or electron ionization (El)[1]. For ESI, the sample
is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a low
concentration (e.g., 10-100 pg/mL) and introduced into the ion source via direct infusion or after
separation by liquid chromatography (LC). For EIl, a small amount of the solid sample is
introduced directly into the ion source and vaporized by heating. The mass analyzer (e.g.,
quadrupole, time-of-flight) is scanned over a mass range appropriate for the molecular weight
of the compound (e.g., m/z 50-300).

Synthetic Pathway Visualization

(S)-4-chlorophenylglycine is a crucial chiral building block in the synthesis of the antiplatelet
drug, Clopidogrel. The following diagram illustrates a simplified synthetic workflow.
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Caption: Synthetic pathway of Clopidogrel from (S)-4-chlorophenylglycine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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